molecular formula C9H5ClN2O3S B14228490 7-Chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile CAS No. 821806-27-3

7-Chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile

Cat. No.: B14228490
CAS No.: 821806-27-3
M. Wt: 256.67 g/mol
InChI Key: QQVGTXLOJZPYDA-UHFFFAOYSA-N
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Description

7-Chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of a benzene ring fused with a thiazine ring, which contains sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetonitrile in the presence of a base, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazines .

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile is used as a building block for the synthesis of more complex molecules.

Biology

The compound has shown promise in biological studies due to its antimicrobial, antiviral, and anticancer properties. It has been tested against various pathogens and cancer cell lines, demonstrating significant activity .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and agrochemicals .

Mechanism of Action

The mechanism of action of 7-chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzymes and receptors involved in critical biological processes. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to the disruption of cellular signaling pathways . Additionally, its ability to intercalate with DNA makes it effective against rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-3-hydroxy-1,1-dioxo-1,4-dihydro-1lambda~6~,4-benzothiazine-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy group enhances its solubility and reactivity, making it more versatile in various applications compared to its analogs .

Properties

CAS No.

821806-27-3

Molecular Formula

C9H5ClN2O3S

Molecular Weight

256.67 g/mol

IUPAC Name

7-chloro-3-hydroxy-1,1-dioxo-4H-1λ6,4-benzothiazine-2-carbonitrile

InChI

InChI=1S/C9H5ClN2O3S/c10-5-1-2-6-7(3-5)16(14,15)8(4-11)9(13)12-6/h1-3,12-13H

InChI Key

QQVGTXLOJZPYDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)S(=O)(=O)C(=C(N2)O)C#N

Origin of Product

United States

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